N-(3-Hydroxyoctanoyl)-L-homoserine lactone

Description

IUPAC Nomenclature and Molecular Formula Analysis

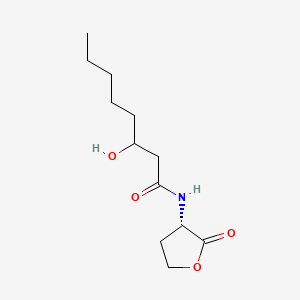

The compound is systematically named (3S)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide , reflecting its stereochemical configuration and functional groups. Its molecular formula is C₁₂H₂₁NO₄ , with a molecular weight of 243.30 g/mol (calculated via PubChem and confirmed by chemical suppliers).

Key structural features :

- Octanoyl chain : An eight-carbon acyl group with a hydroxyl group at the third carbon (C3).

- Lactone ring : A five-membered cyclic ester (oxolan) with a ketone substituent at position 2 and an amide linkage at position 3.

- Stereochemistry : The hydroxyl group on the octanoyl chain and the lactone ring substituent both adopt the (S)-configuration .

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 192883-14-0 |

| SMILES | CCCCCC(CO)CC(=O)N[C@H]1CCOC1=O |

| InChIKey | XCZVBYOXRSFQBH-UWVGGRQHSA-N |

Stereochemical Configuration at C3 Position

The compound exhibits two stereogenic centers :

- C3 of the octanoyl chain : The hydroxyl group is in the (S)-configuration , determined by the enzymatic specificity of acyl-homoserine lactone (AHL) synthases.

- C3 of the lactone ring : The amide nitrogen is bonded to the lactone in the (S)-configuration , ensuring compatibility with bacterial quorum-sensing receptors.

Biological significance :

- The (S)-configuration at C3 of the octanoyl chain is critical for receptor binding. For example, in Pseudomonas chlororaphis, (R)-3-hydroxyhexanoyl-HSL is inactive, whereas the (S)-isomer activates the PhzR receptor.

- Stereochemical fidelity is maintained during biosynthesis, as β-ketoacyl-ACP reductases (e.g., FabG) selectively reduce β-keto groups to (R)- or (S)-hydroxyls depending on the enzyme.

Comparative Analysis of Lactone Ring Conformations

The lactone ring adopts a planar, puckered conformation in aqueous solutions, stabilized by intramolecular hydrogen bonding between the lactone oxygen and the amide nitrogen.

Comparison with related AHLs :

Structural deviations :

- The 2-oxo group (lactone ketone) induces minor pyramidalization of the adjacent carbon, enhancing electrophilicity for receptor binding.

- In contrast to 3-oxo-AHLs, the hydroxyl group at C3 introduces steric and electronic effects, altering acyl chain orientation in receptor pockets.

Hydrogen Bonding Patterns in Crystalline State

X-ray crystallography of related AHLs (e.g., N-trimethylacetyl-HSL) reveals critical hydrogen bonds in the crystalline state:

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| Lactone oxygen (O1) | Amide hydrogen (N–H) | 1.8–2.0 |

| Amide oxygen (O2) | Lactone carbonyl carbon (C2) | 2.7–3.0 |

| Hydroxyl oxygen (O3) | Adjacent carbon (C4–H) | 2.1–2.5 |

Key observations :

- The lactone carbonyl oxygen participates in n→π interactions with the amide group, stabilizing the planar conformation.

- Hydrogen bonds between the hydroxyl group and adjacent carbons restrict rotational freedom, favoring a specific dihedral angle (ϕ ~50°).

Tautomeric Equilibrium Studies in Aqueous Solutions

The lactone ring undergoes pH-dependent lactonolysis , opening to form an acyclic hydroxy acid.

Kinetic data :

| pH | Half-Life (h) | Dominant Form |

|---|---|---|

| 2.0 | >24 | Lactone (closed) |

| 7.0 | ~20 | Mixture (closed/open) |

| 9.0 | <1 | Open-chain hydroxy acid |

Mechanistic insights :

- At neutral pH , hydroxide ions attack the lactone carbonyl, releasing the open-chain form.

- Steric protection from the octanoyl chain slows lactonolysis compared to shorter-chain AHLs (e.g., C4-HSL).

- The 3-hydroxy group enhances stability by hydrogen bonding with water, modulating ring opening kinetics.

Propriétés

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVBYOXRSFQBH-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-3-hydroxyoctanoyl-L-homosérine lactone est généralement synthétisée par lactonolyse à partir de la 3-oxooctanoyl-homosérine lactone. La réaction implique l'hydrolyse du cycle lactone suivie de la formation du groupe hydroxyle .

Méthodes de production industrielle : Les méthodes de production industrielle de la N-3-hydroxyoctanoyl-L-homosérine lactone ne sont pas bien documentées dans le domaine public. La synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de solvants et de catalyseurs appropriés pour faciliter la réaction.

Analyse Des Réactions Chimiques

Types de réactions : La N-3-hydroxyoctanoyl-L-homosérine lactone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction : Le composé peut être réduit pour former l'alcool correspondant.

Substitution : Le cycle lactone peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Formation de 3-oxooctanoyl-homosérine lactone.

Réduction : Formation d'octanoyl-homosérine lactone.

Substitution : Formation de diverses lactones substituées en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La N-3-hydroxyoctanoyl-L-homosérine lactone a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie et les réactions des lactones.

Biologie : Joue un rôle significatif dans l'étude de la communication bactérienne et des mécanismes de détection de quorum.

Médecine : Investigated for its potential role in disrupting bacterial biofilms, which are relevant in treating bacterial infections.

5. Mécanisme d'action

La N-3-hydroxyoctanoyl-L-homosérine lactone exerce ses effets par la détection de quorum. Elle se lie à des protéines réceptrices spécifiques dans les bactéries, ce qui entraîne des modifications de l'expression des gènes. Ce processus peut activer ou supprimer la production de diverses enzymes et autres protéines, influençant le comportement bactérien tel que la formation de biofilms et la virulence .

Composés similaires :

- N-3-oxooctanoyl-homosérine lactone

- N-3-oxodecanoyl-homosérine lactone

- N-3-hydroxydecanoyl-homosérine lactone

Comparaison : La N-3-hydroxyoctanoyl-L-homosérine lactone est unique en raison de son groupe hydroxyle spécifique, qui influence sa réactivité et son interaction avec les récepteurs bactériens. Comparée à la N-3-oxooctanoyl-homosérine lactone, elle possède un groupe hydroxyle au lieu d'une cétone, ce qui affecte ses propriétés chimiques et son activité biologique .

Applications De Recherche Scientifique

N-3-hydroxyoctanoyl-L-Homoserine lactone has several scientific research applications:

Chemistry: Used as a model compound to study lactone chemistry and reactions.

Biology: Plays a significant role in studying bacterial communication and quorum sensing mechanisms.

Medicine: Investigated for its potential role in disrupting bacterial biofilms, which are relevant in treating bacterial infections.

Industry: Used in the development of biosensors and bioreactors to monitor and control bacterial populations.

Mécanisme D'action

N-3-hydroxyoctanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression. This process can activate or suppress the production of various enzymes and other proteins, influencing bacterial behavior such as biofilm formation and virulence .

Comparaison Avec Des Composés Similaires

Structural Features :

- Acyl chain : An 8-carbon (C8) chain with a hydroxyl group at position 2.

- Lactone ring : A (3S)-configured tetrahydrofuran-2-one moiety.

- Key functional groups : Amide linkage, β-hydroxy group, and a ketone in the lactone ring.

Biological Relevance :

This compound belongs to the AHL family, which are quorum-sensing (QS) signaling molecules in Gram-negative bacteria. AHLs regulate biofilm formation, virulence, and symbiosis .

Structural Analogs in the AHL Family

AHLs vary in acyl chain length, oxidation state (e.g., 3-oxo, 3-hydroxy), and lactone ring stereochemistry. Key analogs include:

Table 1: Structural Comparison of AHL Derivatives

| Compound Name | Acyl Chain Length | Substituent Position | Lactone Ring Configuration | Microbial Source | CAS Number |

|---|---|---|---|---|---|

| Target Compound | C8 | 3-hydroxy | (3S) | Synthetic/Unspecified | 192883-14-0 |

| N-Octanoyl-DL-homoserine lactone (C8-HSL) | C8 | None | Racemic (DL) | Vibrio fischeri | 147852-84-4 |

| 3-Hydroxy-C12-HSL | C12 | 3-hydroxy | (3S) | Pseudomonas aeruginosa | 216596-73-5 |

| 3-Oxo-C12-HSL | C12 | 3-oxo | (3S) | Pseudomonas aeruginosa | 287-28-5 |

| N-Butanoylhomoserine lactone (C4-HSL) | C4 | None | (3S) | Rhizobium leguminosarum | 32549-29-2 |

Key Observations :

- Chain Length: Longer chains (e.g., C12) enhance stability and receptor binding in P. aeruginosa Las systems, while shorter chains (C4-C8) are typical in Vibrio and Rhizobium species .

- Substituents: 3-Oxo or 3-hydroxy groups modulate receptor specificity. For example, 3-oxo-C12-HSL is a high-affinity ligand for LasR in P. aeruginosa, whereas 3-hydroxy analogs may exhibit reduced potency .

- Stereochemistry : The (3S) configuration is conserved in natural AHLs, critical for binding LuxR-type receptors .

Key Findings :

Antibacterial Activity : The target compound’s lack of reported MIC contrasts with salicylanilides (MIC: 55 µM against Staphylococcus spp.) .

Activité Biologique

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role in quorum sensing among bacteria. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide features a hydroxyl group, an oxolane ring, and an octanamide chain. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N₃O₃ |

| Molecular Weight | 255.35 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not extensively documented |

- Antimicrobial Activity : Research indicates that compounds similar to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide exhibit significant antimicrobial properties. The compound targets specific enzymes critical for bacterial survival, such as pantothenate synthetase, which is essential for synthesizing coenzyme A in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

- Quorum Sensing : This compound is involved in bacterial communication through quorum sensing mechanisms. It acts as an acyl-homoserine lactone (AHL), which influences gene expression related to virulence and biofilm formation in various bacteria .

Antimicrobial Efficacy

A study utilized high-throughput screening methods to evaluate the efficacy of various compounds against pantothenate synthetase. The findings indicated that 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide demonstrated promising inhibitory effects on this enzyme, suggesting its potential as a lead compound for developing new antibacterial agents .

Quorum Sensing Inhibition

In another study focusing on quorum sensing, 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide was shown to interfere with the signaling pathways of Pseudomonas aeruginosa. This interference could reduce biofilm formation and virulence factor production, highlighting the compound's potential as a therapeutic agent against infections caused by this pathogen .

ADMET Properties

The pharmacokinetic profile of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide was assessed using ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High volume of distribution |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

| Toxicity | Low toxicity observed |

These properties suggest that the compound may have favorable characteristics for further development as a therapeutic agent.

Q & A

Basic Questions

Q. What are the recommended storage conditions for 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide to maintain its stability?

- Methodological Answer: Store the compound at -20°C in a tightly sealed container to prevent degradation. For dissolution, pre-warm solvents (e.g., DMSO, ethanol) to 37°C and use sonication to enhance solubility . Ensure proper environmental controls by avoiding contamination of drains or groundwater, as recommended in safety protocols .

Q. How can the solubility of this compound be optimized for in vitro assays?

- Methodological Answer: Solubility varies with solvent polarity. For DMSO or ethanol, dissolve at 30 mg/mL using heating (37°C) and ultrasonic agitation . In chloroform, concentrations up to 50 mg/mL are achievable with gentle vortexing . Pre-saturate buffers with the compound to avoid precipitation in aqueous systems.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Use nitrile gloves and lab coats to prevent skin contact. In poorly ventilated areas, wear NIOSH-approved respiratory protection (e.g., N95 masks). Implement engineering controls (e.g., fume hoods) and ensure access to emergency eye-wash stations . Follow GBZ 2.1-2007 workplace air quality standards to limit exposure .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer: 1H NMR (300 MHz, CDCl3) resolves structural features like hydroxyl and amide protons, with characteristic shifts between δ 1.21–7.69 ppm. ESI/APCI(+) mass spectrometry confirms molecular weight (e.g., m/z 347 [M+H]+) . For purity, use HPLC with ≥97% thresholds and gradient elution (e.g., MeOH/CH2Cl2) .

Advanced Research Questions

Q. What synthetic routes are available for 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide, and how can reaction yields be improved?

- Methodological Answer: Acyl chloride coupling under anhydrous conditions is a common route. For example, react octanoyl chloride with (3S)-2-oxooxolane-3-amine in dichloromethane (DCM) with Na2CO3 as a base. Optimize yields (e.g., 58%) by stepwise addition of reagents and extended stirring (overnight). Purify via silica gel chromatography (0–8% MeOH in DCM gradient) and recrystallize from ethyl acetate . Monitor intermediates by TLC to minimize side products.

Q. How does the compound’s structure influence its role in bacterial quorum sensing?

- Methodological Answer: The acyl homoserine lactone (AHL) analog structure enables binding to LuxR-type transcriptional regulators. The 3-hydroxyoctanoyl chain modulates receptor affinity, while the (3S)-2-oxooxolane ring mimics native lactone autoinducers. Test activity using Agrobacterium tumefaciens bioreporters or GFP-based plasmid systems to quantify gene expression (e.g., luxI/luxR promoters) .

Q. What computational methods can predict the interaction between this compound and bacterial LuxR-type receptors?

- Methodological Answer: Use density functional theory (DFT) to model ligand-receptor binding energies. Combine with molecular dynamics simulations to assess conformational stability. Validate predictions via site-directed mutagenesis of receptor binding pockets (e.g., Ser35 or Trp60 in Pseudomonas aeruginosa LasR) . Cross-reference with experimental IC50 values from competitive binding assays.

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anti-quorum sensing) be resolved?

- Methodological Answer: Design dose-response assays to distinguish direct antimicrobial effects (MIC/MBC) from quorum-sensing inhibition (sub-MIC doses). Use transposon mutagenesis to isolate quorum-sensing-deficient bacterial strains for comparative studies. Conflicting solubility data (e.g., DMSO vs. ethanol) may require solvent controls to rule out cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.